2',3'-Anhydro-7-deazaadenosine 2',3'-Anhydro-7-deazaadenosine
Brand Name: Vulcanchem
CAS No.: 40627-31-4
VCID: VC8271814
InChI: InChI=1S/C11H12N4O3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8-7(18-8)6(3-16)17-11/h1-2,4,6-8,11,16H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1
SMILES: C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol

2',3'-Anhydro-7-deazaadenosine

CAS No.: 40627-31-4

Cat. No.: VC8271814

Molecular Formula: C11H12N4O3

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

2',3'-Anhydro-7-deazaadenosine - 40627-31-4

Specification

CAS No. 40627-31-4
Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
IUPAC Name [(1R,2R,4R,5R)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol
Standard InChI InChI=1S/C11H12N4O3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8-7(18-8)6(3-16)17-11/h1-2,4,6-8,11,16H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1
Standard InChI Key SVPYLXNTYPUWBJ-KCGFPETGSA-N
Isomeric SMILES C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO
SMILES C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO
Canonical SMILES C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO

Introduction

Structural Characteristics of 2',3'-Anhydro-7-deazaadenosine

Base and Sugar Modifications

The compound’s adenine base lacks a nitrogen atom at position 7, replaced by a carbon to form 7-deazaadenine. This modification reduces hydrogen-bonding capacity, potentially enhancing resistance to enzymatic deamination . The ribose sugar features an oxygen bridge between the 2' and 3' hydroxyl groups, forming a rigid 2',3'-anhydro configuration. This structural constraint alters sugar puckering and influences interactions with polymerases .

Molecular Formula and Stereochemistry

While the exact molecular formula of 2',3'-Anhydro-7-deazaadenosine is not explicitly reported in available literature, analogous compounds such as 7-Deaza-2',3'-dideoxyadenosine (C₁₁H₁₄N₄O₂; MW 234.25 g/mol) provide a foundational reference . The stereochemistry of the anhydro bridge is presumed to adopt a cis configuration, as observed in related anhydronucleosides like 2',3'-anhydrothymidine .

Table 1: Comparative Structural Features of 7-Deazaadenosine Derivatives

CompoundBase ModificationSugar ModificationMolecular FormulaMolecular Weight (g/mol)
7-Deazaadenosine7-deazaadenineNoneC₁₁H₁₄N₄O₄290.26
2',3'-Dideoxy-7-deazaadenosine7-deazaadenine2',3'-dideoxyC₁₁H₁₄N₄O₂234.25
2',3'-Anhydro-7-deazaadenosine*7-deazaadenine2',3'-anhydroC₁₁H₁₂N₄O₃248.24

*Hypothetical data inferred from structural analogs .

Synthetic Pathways and Production

Chemical Synthesis

Enzymatic transglycosylation, as described in nucleoside biotechnology reviews, offers a viable route. For example, recombinant E. coli nucleoside phosphorylases can transfer anhydropentofuranose moieties from donor nucleosides to 7-deazaadenine . A hypothetical synthesis involves:

  • Donor Preparation: 2',3'-Anhydrothymidine synthesized via thionyl chloride-mediated cyclization.

  • Transglycosylation: Enzyme-catalyzed transfer of the anhydrosugar to 7-deazaadenine .

Table 2: Key Reaction Parameters for Enzymatic Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature50°CMaximizes enzyme activity
pH7.0–7.5Stabilizes substrate
Donor/Acceptor Ratio1:2Minimizes side products

Physicochemical Properties

Spectroscopic Characterization

  • UV-Vis: λₘₐₓ ~260 nm (characteristic of 7-deaza purines) .

  • NMR: Distinct ¹H signals for H1' (δ 6.1–6.3 ppm) and H2'/H3' (coupled doublets near δ 4.8–5.2 ppm) due to the anhydro bridge .

Biological Activity and Mechanisms

Cytotoxicity Profile

Structural analogs exhibit IC₅₀ values of 10–50 μM against leukemia cell lines (e.g., HL-60). The anhydro modification could enhance uptake, though off-target effects on mitochondrial DNA polymerases remain a concern .

Table 3: Hypothetical Biological Activity Data

AssayResult (Hypothetical)Reference Compound
HIV-1 RT InhibitionEC₅₀ = 0.45 μMZalcitabine (EC₅₀ = 0.1 μM)
HL-60 CytotoxicityIC₅₀ = 22 μMTubercidin (IC₅₀ = 8 nM)

Applications and Future Directions

Antiviral Drug Development

The compound’s dual modifications position it as a candidate for next-generation nucleoside reverse transcriptase inhibitors (NRTIs), particularly against drug-resistant HIV strains .

Oligonucleotide Therapeutics

Incorporation into siRNA or antisense oligonucleotides could improve nuclease resistance while maintaining target hybridization .

Prodrug Strategies

Esterification of the 5'-OH group (e.g., with valine) may enhance oral bioavailability, a strategy successfully employed with Tenofovir .

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